CB2 Receptor Agonism: 8(9)-EET Ethanolamide Lacks the Potent CB2 Agonism of 5(6)-EET Ethanolamide
8(9)-EET ethanolamide has not been reported to exhibit measurable CB2 receptor agonism in published binding or functional assays, in stark contrast to its 5(6)-regioisomer. 5(6)-EET ethanolamide binds human CB2 with Ki = 8.9 nM and functionally suppresses cAMP accumulation with IC50 = 9.8 nM, representing a >1,200-fold selectivity over CB1 (Ki = 11.4 μM) [1]. This differential pharmacology is regioisomer-specific and not extrapolatable across the EET-EA class. Researchers requiring CB2-mediated signaling must use 5(6)-EET ethanolamide; those investigating CB2-independent EET-EA actions should select 8(9)-EET ethanolamide to avoid confounding receptor activation.
| Evidence Dimension | CB2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not reported / no detectable CB2 agonism |
| Comparator Or Baseline | 5(6)-EET ethanolamide: Ki (CB2) = 8.9 nM |
| Quantified Difference | Qualitative difference: 5(6)-EET-EA is a potent CB2 agonist; 8(9)-EET-EA is not |
| Conditions | CHO cell membranes expressing recombinant human CB2 receptor |
Why This Matters
Selection of 8(9)-EET ethanolamide over 5(6)-EET ethanolamide is essential for experiments where CB2 receptor activation would be an unwanted confounding variable.
- [1] Snider, N.T., et al. (2009). A cytochrome P450-derived epoxygenated metabolite of anandamide is a potent cannabinoid receptor 2-selective agonist. Mol Pharmacol 75:965–972. View Source
